4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a pyrrolo[1,2-a]pyrazine core with a 2,4-dinitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine typically involves multicomponent reactions. One common method includes the reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate and malononitrile in the presence of a catalyst such as tin(II) chloride (SnCl2). The reaction is carried out under reflux conditions in an appropriate solvent, often ethanol, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(2,4-dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Condensation: Hydrazone derivatives.
Scientific Research Applications
2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with biological targets through its nitro groups, which can undergo redox reactions. These interactions may lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The compound’s ability to form hydrazones also suggests potential interactions with carbonyl-containing biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor in the synthesis of 2-(2,4-dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine, used in similar applications.
Pyrano[2,3-c]pyrazole Derivatives: Structurally related compounds with similar biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(2,4-Dinitrophenyl)-octahydropyrrolo[1,2-a]pyrazine is unique due to its fused ring system and the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C13H16N4O4 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H16N4O4/c18-16(19)10-3-4-12(13(8-10)17(20)21)15-7-6-14-5-1-2-11(14)9-15/h3-4,8,11H,1-2,5-7,9H2 |
InChI Key |
QAWKMLWGDOMDTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.